5-HT2A Receptor Affinity and Selectivity
R-96544 exhibits a Ki of 1.6 nM at the 5-HT2A receptor, demonstrating over 190-fold selectivity versus α1-adrenergic receptors (IC50 = 310 nM) and >1,500-fold selectivity versus D2 dopamine receptors (IC50 = 2400 nM) . In contrast, the classic 5-HT2A antagonist ketanserin is known to possess significant α1-adrenergic activity, and binding studies confirm that R-96544 lacks any effect on non-serotonergic [3H]ketanserin-binding sites [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) and functional selectivity (IC50) across receptor panels |
|---|---|
| Target Compound Data | Ki = 1.6 nM (5-HT2A); IC50 = 2.2 nM (5-HT2), 310 nM (α1-adrenergic), 2400 nM (D2 dopamine), 3700 nM (5-HT1), >5000 nM (5-HT3, β-adrenergic) |
| Comparator Or Baseline | Ketanserin: Known α1-adrenergic activity; [3H]ketanserin binds to non-serotonergic sites. No quantitative Ki/IC50 data for ketanserin is available from this specific binding study for direct comparison. |
| Quantified Difference | R-96544 displays a selectivity window: ~194-fold for α1-adrenergic (310 nM / 1.6 nM) and ~1,500-fold for D2 dopamine (2400 nM / 1.6 nM). R-96544 has no effect on non-serotonergic [3H]ketanserin-binding sites [1]. |
| Conditions | Radioligand binding assays on cat platelet membranes and functional antagonist assays on various receptor subtypes [1]. |
Why This Matters
Procuring R-96544 minimizes confounding off-target effects (especially α1-adrenergic and dopaminergic) that are prevalent with older tools like ketanserin, enabling cleaner interpretation of 5-HT2A-mediated phenomena.
- [1] Ogawa T, Sugidachi A, Tanaka N, et al. Pharmacological profiles of R-96544, the active form of a novel 5-HT2A receptor antagonist R-102444. Eur J Pharmacol. 2002;457(2-3):107-114. doi:10.1016/s0014-2999(02)02654-7. View Source
